N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamides. It is characterized by its unique structure, which incorporates both furan and methoxyphenyl groups, making it of interest in various scientific fields. The compound is primarily used for research purposes and is not intended for therapeutic or veterinary applications.
This compound falls under the category of bioactive reagents and building blocks in organic synthesis. Its molecular formula is , with a molecular weight of approximately 246.30 g/mol. It has a unique InChI key of OVSRPKNTCMRTEB-UHFFFAOYSA-N and a CAS number of 2380067-90-1.
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common method includes the reaction of 2-(3-methoxyphenyl)acetic acid with 2,5-dimethylfuran in the presence of coupling agents such as carbodiimides to facilitate amide bond formation.
InChI=1S/C14H18N2O2/c1-9-7-11(10(2)17-9)8-15-14-16-12-5-3-4-6-13(12)18-14/h3-7H,8H2,1-2H3,(H,15,16)The structure indicates the presence of a furan ring and a methoxy group, contributing to its potential biological activity.
N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide can participate in various chemical reactions typical for amides:
These reactions can be influenced by factors such as temperature, pH, and the presence of catalysts or solvents.
Relevant data include:
N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide has potential applications in:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1